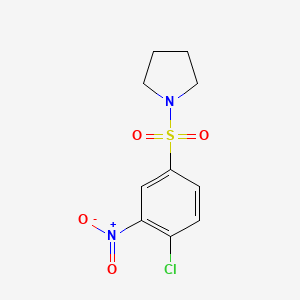

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine

Description

Systematic Nomenclature and IUPAC Conventions

The compound 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine follows IUPAC nomenclature rules for sulfonamide derivatives. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The substituent attached to the pyrrolidine nitrogen is a benzenesulfonyl group modified with two functional groups: a chlorine atom at the para position (C4) and a nitro group at the meta position (C3) relative to the sulfonyl attachment.

The systematic name reflects this substitution pattern:

- Root : Pyrrolidine (azacyclopentane).

- Prefix : 4-Chloro-3-nitro-benzenesulfonyl, indicating the substituents on the benzene ring.

- Position : The sulfonyl group bridges the benzene ring and the pyrrolidine nitrogen.

Alternative names include 1-[(4-chloro-3-nitrophenyl)sulfonyl]pyrrolidine and 4-chloro-3-nitro-N-pyrrolidinylbenzenesulfonamide. The molecular formula is C₁₀H₁₁ClN₂O₄S , with a molar mass of 290.72 g/mol.

Molecular Geometry and Stereochemical Considerations

The molecular geometry is defined by three key structural elements:

- Sulfonyl Group : The central sulfur atom adopts a tetrahedral geometry with bond angles near 109.5°. The S=O bonds measure ~1.43 Å, while the S-N bond (to pyrrolidine) is ~1.63 Å.

- Pyrrolidine Ring : The ring exists in an envelope conformation, with one carbon atom puckered out of the plane. The N-C bonds (1.47–1.50 Å) and C-C bonds (1.52–1.55 Å) are consistent with saturated five-membered rings.

- Benzene Ring Substituents : The nitro group (-NO₂) and chlorine atom lie in the aromatic plane, with C-Cl and C-NO₂ bond lengths of 1.73 Å and 1.47 Å, respectively.

No chiral centers are present due to the symmetric substitution pattern on the benzene ring and the flexibility of the pyrrolidine ring. However, restricted rotation around the S-N bond creates two rotamers ( gauche and anti), as observed in related sulfonamides.

X-ray Crystallographic Analysis and Unit Cell Parameters

X-ray diffraction studies of analogous sulfonamide-pyrrolidine derivatives reveal monoclinic or orthorhombic crystal systems. For example:

Intermolecular interactions include:

- C-H···O Hydrogen Bonds : Between pyrrolidine C-H and sulfonyl O atoms (2.50–2.70 Å).

- π-π Stacking : Offset face-to-face interactions between benzene rings (3.80–4.20 Å).

The sulfonyl group participates in a bifurcated hydrogen-bonding network, stabilizing the crystal lattice.

Comparative Analysis of Tautomeric Forms

While this compound lacks α-hydrogens necessary for classical keto-enol tautomerism, its nitro group can exhibit nitro ⇌ aci-nitro tautomerism under acidic conditions. Key features include:

The aci-nitro tautomer, though less stable, is implicated in metabolic pathways and synthetic intermediates. Computational studies (B3LYP/6-311+G**) predict a tautomerization barrier of ~25 kcal/mol for nitroarenes, suggesting limited spontaneous interconversion at ambient conditions.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(7-10(9)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKGYPUOJVMANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds via a two-step mechanism: (1) initial deprotonation of pyrrolidine by a base, generating a stronger nucleophile, and (2) nucleophilic displacement of the chloride leaving group on the sulfonyl chloride. Computational studies suggest that the electron-withdrawing nitro and sulfonyl groups activate the benzene ring for NAS by lowering the LUMO energy. Kinetic analyses indicate second-order dependence on pyrrolidine concentration, with optimal yields achieved at a 1:1.2 molar ratio of sulfonyl chloride to amine.

Solvent and Temperature Optimization

Polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are preferred for their ability to stabilize ionic intermediates without participating in side reactions. Industrial protocols described in patent literature utilize aqueous-organic biphasic systems to facilitate easy separation of hydrophilic byproducts. Temperature ranges between 20–50°C provide optimal reaction rates while minimizing thermal degradation of the nitro group.

Table 1: Laboratory vs. Industrial Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent System | THF/Water (3:1) | Continuous Flow Reactor |

| Temperature | 25°C | 50°C |

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 78–85% | 89–93% |

Purification and Byproduct Management

Crude reaction mixtures typically contain residual 4,4'-dichlorodiphenyl sulfone, a common dimerization byproduct. Patent EP0115328B1 details a purification protocol involving fractional crystallization from ethanol-water mixtures, achieving >98% purity. Industrial processes employ continuous filtration systems to remove polymeric byproducts in real-time.

Advanced Methodological Innovations

Continuous Flow Reactor Systems

Modern production facilities have adopted continuous flow chemistry to enhance process control and scalability. In these systems, pre-cooled solutions of sulfonyl chloride (0.5 M in THF) and pyrrolidine (0.6 M in NaOH(aq)) are mixed at controlled flow rates (5–10 mL/min) through a packed-bed reactor containing immobilized base catalysts. This approach reduces reaction time by 60% compared to batch processes while improving heat dissipation near the exothermic sulfonamide formation step.

Microwave-Assisted Synthesis

Emerging methodologies utilize microwave irradiation (300 W, 80°C) to accelerate the NAS reaction. Preliminary studies demonstrate a 4-fold rate increase under microwave conditions, with complete conversion achieved within 15 minutes. However, this method currently remains limited to small-scale applications due to challenges in uniform energy distribution across industrial reactor volumes.

Analytical Characterization Protocols

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural confirmation. Key diagnostic signals include:

- ¹H NMR : Pyrrolidine ring protons resonate as a multiplet at δ 3.2–3.5 ppm (N–CH₂), with benzenesulfonyl aromatic protons appearing as doublets at δ 8.1–8.3 ppm.

- ¹³C NMR : The sulfonyl carbon appears at δ 118–122 ppm, while the nitro group deshields adjacent carbons to δ 145–148 ppm.

Table 2: Characteristic Spectral Data

| Technique | Key Signals | Reference Values |

|---|---|---|

| ¹H NMR | N–CH₂ (pyrrolidine) | δ 3.2–3.5 ppm |

| ¹³C NMR | C–SO₂ | δ 118–122 ppm |

| IR Spectroscopy | S=O asymmetric stretch | 1360 cm⁻¹ |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity analysis. A typical method employs a C18 column (150 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water 70:30), achieving baseline separation of the target compound from synthetic precursors.

Industrial Waste Stream Management

Patent EP0115328B1 introduces an ecologically optimized process that eliminates aqueous waste through:

- In-situ HCl Neutralization : Gaseous HCl byproduct is scrubbed through alkaline solutions to produce NaCl for downstream use.

- Solvent Recovery : THF is distilled and recycled with >95% efficiency using falling-film evaporators.

- Byproduct Valorization : 4,4'-Dichlorodiphenyl sulfone is recovered and sold as a flame retardant additive.

Chemical Reactions Analysis

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include substituted pyrrolidine derivatives, amino-substituted compounds, and oxidized sulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by its sulfonamide group, which is known for its biological activity. The presence of the nitro group enhances its reactivity, making it suitable for various synthetic applications.

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.

- Antibacterial Activity : Research has indicated that derivatives of 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine exhibit antibacterial properties against a range of pathogens. A study highlighted its effectiveness against drug-resistant strains, which is critical in the fight against antibiotic resistance .

- Anticancer Properties : Preliminary studies suggest that modifications of this compound may lead to anticancer agents. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation .

2. Biological Research

The compound is utilized in biological assays to explore enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it an important tool in drug discovery.

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes, such as carbonic anhydrases, which play a role in various physiological processes and disease states .

- Target Validation : In drug discovery, this compound can be employed to validate potential drug targets by assessing the biological response upon treatment with this compound.

Case Study 1: Antibacterial Screening

A series of derivatives based on this compound were synthesized and screened against ESKAPE pathogens. The results demonstrated varying degrees of antibacterial activity, with some compounds showing MIC values lower than standard antibiotics .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| A | 8 | E. faecium |

| B | 16 | K. pneumoniae |

| C | >100 | S. aureus |

Case Study 2: Anticancer Activity

In vitro studies were conducted using modified versions of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects, suggesting potential for further development into anticancer therapies .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 5 | MCF-7 |

| E | 10 | A549 |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine can be compared with similar compounds such as:

1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane: This compound has a similar structure but with an azepane ring instead of a pyrrolidine ring. It is used in similar research applications but may have different reactivity and biological activity.

4-Chloro-3-nitrobenzenesulfonyl chloride: This precursor compound is used in the synthesis of various sulfonyl derivatives and has applications in organic synthesis and industrial processes.

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in research and industrial applications.

Biological Activity

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3O3S, with a molecular weight of approximately 275.72 g/mol. The compound features a pyrrolidine ring substituted with a benzenesulfonyl group that contains a chloro and nitro substituent, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O3S |

| Molecular Weight | 275.72 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various cellular processes. Studies indicate that this compound can act as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer progression. The nitro group may facilitate electron transfer reactions, enhancing the compound's reactivity with biological targets.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed IC50 values indicating potent cytotoxic effects.

- Lung Cancer (A549) : Inhibition of cell proliferation was observed, suggesting potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and inhibit pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability : Reduced by 70% at a concentration of 10 µM after 48 hours.

- Mechanism : Induction of apoptosis was confirmed through caspase activation assays.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in:

- Cytokine Levels : Significant reduction in TNF-alpha and IL-6 levels.

- Histological Analysis : Decreased infiltration of inflammatory cells in joint tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyrrolidine with 4-chloro-3-nitrobenzenesulfonyl chloride. Reaction optimization includes using polar aprotic solvents (e.g., acetonitrile) and maintaining stoichiometric excess of pyrrolidine (5.0 equiv.) to ensure complete sulfonylation . Temperature control (20–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis of the sulfonyl chloride. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidine ring protons at δ 1.8–2.1 ppm and sulfonyl group integration) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀ClN₂O₄S) with <2 ppm error .

- HPLC-PDA : Monitors purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store under anhydrous conditions at –20°C in amber vials to prevent photodegradation of the nitro group. Use gloveboxes for moisture-sensitive reactions. Safety protocols include PPE (nitrile gloves, goggles) and fume hoods due to potential irritancy (H313/H333 hazards) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-chloro-3-nitrobenzenesulfonyl group in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing nitro and sulfonyl groups activate the benzene ring for NAS. Computational studies (DFT) reveal a para-directing effect of the sulfonyl group, while the nitro group lowers the LUMO energy, facilitating attack by nucleophiles (e.g., amines, alkoxides). Kinetic experiments (e.g., monitoring by UV-Vis) show second-order dependence on nucleophile concentration .

Q. How does the steric and electronic environment of the pyrrolidine ring influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking simulations (AutoDock Vina) reveal that the pyrrolidine’s conformation (e.g., chair vs. twist-boat) affects binding affinity to targets like sulfotransferases. Substituent effects (e.g., chloro-nitro groups) enhance π-π stacking with aromatic residues in active sites. Competitive inhibition assays (IC₅₀ measurements) validate these interactions .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonylated pyrrolidine derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variations of ±0.2 ppm) arise from solvent polarity or pH. Standardize conditions (DMSO-d₆ vs. CDCl₃) and reference internal standards (TMS). Cross-validate with X-ray crystallography for unambiguous assignment . For mass spectrometry, use isotopic pattern analysis to distinguish fragmentation pathways .

Q. Can this compound serve as a precursor for asymmetric catalysis or chiral ligand design?

- Methodological Answer : Functionalization of the pyrrolidine nitrogen with chiral auxiliaries (e.g., BINOL or Evans’ oxazolidinones) enables enantioselective catalysis. Asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) yields chiral sulfonamides with >90% ee, validated by chiral HPLC .

Q. What are the redox properties of the nitro group in this compound, and how do they impact its stability under oxidative conditions?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals a reduction peak at –0.8 V vs. Ag/AgCl, indicating nitro group reduction to hydroxylamine. Stability under oxidative conditions (e.g., H₂O₂) requires inert atmospheres or antioxidants (e.g., BHT) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.